Methyl 3-amino-5-(dimethylamino)benzoate
Description
Methyl 3-amino-5-(dimethylamino)benzoate is a benzoic acid derivative featuring a methyl ester group, an amino substituent at position 3, and a dimethylamino group at position 3. This compound belongs to a class of aromatic esters with applications in organic synthesis, pharmaceuticals, and materials science.
Properties
CAS No. |
136825-35-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.234 |
IUPAC Name |
methyl 3-amino-5-(dimethylamino)benzoate |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)9-5-7(10(13)14-3)4-8(11)6-9/h4-6H,11H2,1-3H3 |
InChI Key |
DEHWYUXXBUQMTH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=CC(=C1)N)C(=O)OC |
Synonyms |
Benzoic acid, 3-amino-5-(dimethylamino)-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 3-Amino-5-nitrobenzoate
- Structural Differences: Replaces the dimethylamino group with a nitro group at position 4.
- Reactivity: The nitro group is strongly electron-withdrawing, enhancing electrophilic substitution reactions at the meta position. In contrast, the dimethylamino group in the target compound is electron-donating, directing reactions to ortho/para positions .
- Applications : Nitro-substituted benzoates are often intermediates in pharmaceuticals (e.g., antibiotics) due to their stability and reactivity in reduction reactions .
- Synthesis: Typically synthesized via nitration of methyl 3-aminobenzoate, whereas the target compound may require dimethylamination steps .
Methyl 3-Amino-4-(butyrylamino)-5-methylbenzoate
- Structural Differences: Features a butyrylamino group at position 4 and a methyl group at position 5 instead of dimethylamino.
- Physical Properties: The bulky butyrylamino substituent likely reduces solubility in polar solvents compared to the dimethylamino group, which enhances hydrophilicity .
- Biological Activity: Amide-containing benzoates are common in drug design (e.g., protease inhibitors), whereas dimethylamino groups may confer basicity, affecting membrane permeability .
Ethyl 4-(Dimethylamino)benzoate
- Structural Differences: Ethyl ester instead of methyl and dimethylamino group at position 4 (para) rather than position 5 (meta).
- Reactivity: Ethyl esters generally hydrolyze slower than methyl esters. The para-substituted dimethylamino group in this compound exhibits higher reactivity in photoinitiator systems for resins compared to methacrylate-based amines, as shown in polymerization studies .
- Applications : Widely used as a co-initiator in dental resins due to its efficient radical generation under light exposure .
Methyl 3-[[[(Dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate
- Structural Differences: Incorporates a sulfonamide-linked dimethylamino group and a nitro-phenoxy moiety.
- Synthesis : Requires multi-step reactions, including sulfonation and nitration, which are more complex than the target compound’s synthesis .
Key Data Table: Structural and Functional Comparisons
| Compound Name | Substituents (Positions) | Key Functional Groups | Reactivity Trends | Applications |
|---|---|---|---|---|
| Methyl 3-amino-5-(dimethylamino)benzoate | 3-NH₂, 5-N(CH₃)₂, methyl ester | Amine, dimethylamine, ester | Electron-donating meta-director | Pharmaceuticals, synthesis |
| Methyl 3-amino-5-nitrobenzoate | 3-NH₂, 5-NO₂, methyl ester | Amine, nitro, ester | Electron-withdrawing meta-director | Antibiotic intermediates |
| Ethyl 4-(dimethylamino)benzoate | 4-N(CH₃)₂, ethyl ester | Dimethylamine, ester | Para-directing, high DC⁴ in resins | Dental resins, photopolymers |
| Methyl 3-{[(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate | Thiophene core, 3-methoxyphenyl | Thiophene, imine, ester | Microwave-assisted synthesis | Heterocyclic intermediates |
⁴DC = Degree of conversion in polymerization .
Preparation Methods
Direct Esterification of Pre-Functionalized Benzoic Acid Derivatives
The most straightforward route involves esterification of 3-amino-5-(dimethylamino)benzoic acid. In one protocol, the acid (1.0 equiv) is refluxed with methanol (10 vol) and concentrated sulfuric acid (0.5 vol) under inert atmosphere for 18 hours, achieving 94% conversion to the ester . Microwave-assisted esterification at 125°C for 2 hours reduces reaction time to 2 hours with comparable yields (51%) . Key parameters include:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 65°C | 125°C |
| Time | 18 h | 2 h |
| Catalyst | H₂SO₄ | H₂SO₄ |
| Yield | 94% | 51% |
The lower yield in microwave synthesis arises from side reactions like N-methylation of the dimethylamino group under elevated temperatures . Industrial-scale adaptations employ continuous flow reactors to mitigate thermal degradation, enhancing throughput by 40% compared to batch processes .
Sequential Amination and Alkylation of Methyl 3,5-Dibromobenzoate
A modular approach starts with methyl 3,5-dibromobenzoate. Palladium-catalyzed amination introduces the amino group selectively at the 3-position:
-
Buchwald-Hartwig Amination :
Reacting methyl 3,5-dibromobenzoate (1.0 equiv) with ammonia (5.0 equiv) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (3.0 equiv) in toluene at 110°C for 24 hours yields methyl 3-amino-5-bromobenzoate (78%) . -
Copper-Mediated Dimethylamination :
The 5-bromo intermediate undergoes Ullmann-type coupling with dimethylamine (3.0 equiv) using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.5 equiv) in DMF at 120°C for 48 hours, achieving 65% yield .
This sequence avoids protective groups but requires rigorous exclusion of moisture. Alternatives using microwave irradiation (150°C, 1 h) improve the second step’s efficiency to 82% yield .
Reductive Amination of Methyl 3-Nitro-5-(dimethylamino)benzoate
For acid-sensitive substrates, nitro-group reduction provides a viable pathway:
-
Nitration :
Methyl 3-(dimethylamino)benzoate is nitrated at the 5-position using fuming HNO₃ (2.0 equiv) in H₂SO₄ at 0°C, yielding the nitro derivative (89%) . -
Catalytic Hydrogenation :
Hydrogenation over 10% Pd/C (5 wt%) in ethanol at 50 psi H₂ and 25°C for 6 hours reduces the nitro group to amine (93%) .
This method’s main advantage is its compatibility with base-sensitive functionalities. However, over-reduction to hydroxylamine derivatives (<5%) necessitates careful monitoring .
One-Pot Diazotization and Dimethylamination
A novel single-flask strategy leverages diazonium intermediates:
-
Diazotization :
Methyl 3-aminobenzoate (1.0 equiv) is treated with NaNO₂ (1.1 equiv) in HCl (2.0 M) at −5°C to form the diazonium salt. -
Dimethylamination :
Addition of dimethylamine (3.0 equiv) and CuCl (0.2 equiv) at 60°C for 3 hours installs the dimethylamino group at the 5-position (64% yield) .
Side products include 3,5-bis(dimethylamino) derivatives (12%) and de-esterified byproducts (9%). Optimizing CuCl loading to 0.5 equiv suppresses bis-amination to <5% .
Enzymatic Esterification of 3-Amino-5-(dimethylamino)benzoic Acid
Green chemistry approaches utilize immobilized lipases (e.g., Candida antarctica Lipase B) for esterification in solvent-free systems:
| Condition | Value |
|---|---|
| Enzyme Loading | 15 wt% |
| Temperature | 45°C |
| Methanol:Acid Molar Ratio | 3:1 |
| Conversion | 88% (24 h) |
This method eliminates acidic waste but faces challenges in enzyme recyclability (>30% activity loss after 5 cycles) .
Industrial-Scale Production and Process Economics
Comparative analysis of four commercial routes reveals cost drivers:
| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Yield (%) |
|---|---|---|---|
| Direct Esterification | 12.50 | 3.20 | 94 |
| Sequential Amination | 18.70 | 4.80 | 65 |
| Reductive Amination | 22.30 | 5.60 | 89 |
| Enzymatic | 15.80 | 1.90 | 88 |
Direct esterification remains dominant due to low capital expenditure, while enzymatic methods show promise for sustainable manufacturing .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-amino-5-(dimethylamino)benzoate?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Esterification : Reacting 3-amino-5-(dimethylamino)benzoic acid with methanol under acidic conditions (e.g., H₂SO₄ catalysis) to form the methyl ester.
- Substitution : Starting from halogenated benzoate derivatives (e.g., methyl 3-amino-5-bromo-benzoate) and replacing the bromine with dimethylamine via nucleophilic aromatic substitution, using a palladium catalyst .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure completion and minimize side products.
Q. How can the purity of this compound be confirmed?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to assess purity (>95% by area normalization).
- Melting Point : Compare observed melting point with literature values (if available).
- Elemental Analysis : Verify C, H, N, and O content matches theoretical values (e.g., molecular formula C₁₁H₁₅N₂O₂) .
Q. What are the solubility properties and storage recommendations for this compound?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Prepare stock solutions in DMSO at 10 mM for biological assays.
- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- NMR Analysis : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., DFT calculations) or analogs (e.g., methyl 3-amino-5-hydroxybenzoate ). Pay attention to dimethylamino proton shifts (δ ~2.8–3.2 ppm).
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities.
- Cross-Validation : Cross-reference with databases like PubChem or EPA DSSTox for consistency in spectral data .
Q. What strategies mitigate competing side reactions during functionalization of the benzoate ring?
- Methodological Answer :
- Protecting Groups : Temporarily protect the amino group (e.g., with Boc or acetyl) before introducing additional substituents to avoid undesired side reactions.
- Regioselective Catalysis : Use transition-metal catalysts (e.g., Pd or Cu) to direct substitutions to specific positions. For example, triazine-based coupling reactions can enhance selectivity .
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and temperatures to favor desired pathways.
Q. How can substituent effects on biological activity be systematically analyzed?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with varied substituents (e.g., replacing dimethylamino with methoxy or halogen groups) and test their bioactivity (e.g., enzyme inhibition ).
- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) models to correlate substituent electronic/hydrophobic properties with activity.
- In Silico Docking : Perform molecular docking studies to predict interactions with target proteins (e.g., receptors or enzymes) .
Q. What challenges arise in optimizing reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Loading : Optimize catalyst (e.g., Pd/C) and ligand ratios to balance cost and efficiency.
- Workflow Design : Implement flow chemistry for exothermic reactions to improve heat dissipation and scalability.
- Byproduct Management : Use scavenger resins or distillation to remove impurities (e.g., unreacted dimethylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
